N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

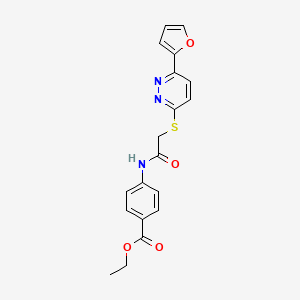

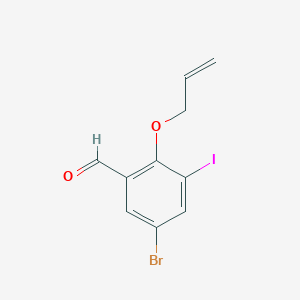

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide is a useful research compound. Its molecular formula is C15H20FN3O and its molecular weight is 277.343. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N,N-dimethylacetamide and N-methylacetamide, have commercial importance due to their varied biological effects. Research has expanded our understanding of the biological consequences of exposure to these chemicals, which is crucial for their usage or proposed usage in various applications. The biological responses to these chemicals vary both qualitatively and quantitatively, highlighting the need for continued research to fully understand their impacts (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics of Ketamine

Ketamine, an acetamide derivative, is studied extensively for its pharmacokinetics and pharmacodynamics, especially in the context of anesthesia and pain therapy. The drug demonstrates complex biotransformation and interaction with various receptors, shedding light on its multifaceted applications in medical research (Peltoniemi et al., 2016).

Novel Synthetic Opioids Research

The search for novel synthetic opioids, including acetamide derivatives, is crucial for understanding their impact on drug markets, prevalence, and harm. This research is vital for developing strategies to detect these substances early in toxicological samples, thereby contributing to public health safety measures (Sharma et al., 2018).

Anticancer Applications of Flutamide

Flutamide, a non-steroidal antiandrogen drug that is an acetamide derivative, has shown efficacy in the treatment of advanced prostatic cancer. Its therapeutic potential, especially in combination with hormone therapy, highlights the importance of acetamide derivatives in cancer treatment (Brogden et al., 1989).

Biobutanol Production

Research on acetone–butanol–ethanol (ABE) fermentation, involving acetamide derivatives, has significant implications for biobutanol production as a liquid alternative fuel. This area of research addresses critical aspects of biochemistry, microbial cultures, and economic viability, underscoring the role of acetamide derivatives in sustainable energy solutions (Ranjan & Moholkar, 2012).

Propiedades

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(3-fluoro-4-methylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O/c1-10(2)15(4,9-17)19-14(20)8-18-12-6-5-11(3)13(16)7-12/h5-7,10,18H,8H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHOLOLIEQDLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802967.png)

![2,4,6-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2802970.png)

![N-[4-[2-(2-Chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2802971.png)

![4-(N,N-diallylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2802973.png)

![ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B2802977.png)

![2-chloro-7-(2-fluorophenyl)-6-(thiophen-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2802980.png)

![3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B2802982.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)